N-Nitrosoallyl-2,3-dihydroxypropylamine
Description
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-N-prop-2-enylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-8(7-11)4-6(10)5-9/h2,6,9-10H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCULBAURODNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(CO)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021014 | |
| Record name | 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88208-16-6 | |
| Record name | N-Nitrosoallyl-2,3-dihydroxypropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088208166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOALLYL-2,3-DIHYDROXYPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4RW9DH6XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to N-Nitrosoallyl-2,3-dihydroxypropylamine
Precursor Chemistry and Reaction Pathways
The immediate precursor to this compound is the secondary amine, N-allyl-2,3-dihydroxypropylamine. The synthesis of this precursor can be approached through the reaction of allylamine with a suitable three-carbon electrophile containing a diol or a precursor to a diol, such as an epoxide.
A common method for the synthesis of allylamine involves the treatment of allyl chloride with ammonia. wikipedia.org For the 2,3-dihydroxypropyl moiety, a key starting material is 3-amino-1,2-propanediol, also known as isoserinol. nbinno.comhubspotusercontent-na1.netsfdchem.com This compound can be synthesized by the reaction of 3-chloro-1,2-propanediol with ammonia. hubspotusercontent-na1.netresearchgate.net
A potential pathway to N-allyl-2,3-dihydroxypropylamine would involve the alkylation of allylamine with a protected form of 3-chloro-1,2-propanediol, followed by deprotection. Alternatively, the reaction of allylamine with glycidol (2,3-epoxy-1-propanol) would directly yield the desired secondary amine precursor.
Once the secondary amine precursor, N-allyl-2,3-dihydroxypropylamine, is obtained, the final step is N-nitrosation. This is a well-established transformation in organic chemistry. veeprho.com The most common method for the N-nitrosation of secondary amines involves the use of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). veeprho.comwikipedia.org The reaction proceeds via the formation of the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic secondary amine. pjoes.com
Alternative nitrosating agents can also be employed, such as tert-butyl nitrite (TBN), which offers the advantage of being used under non-aqueous and neutral conditions. researchgate.netschenautomacao.com.brresearchgate.net Other methods include the use of nitromethane in the presence of an oxidant. google.com
Proposed Synthetic Pathway:
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Allylamine + Glycidol | Solvent (e.g., ethanol), heat | N-allyl-2,3-dihydroxypropylamine |
| 2 | N-allyl-2,3-dihydroxypropylamine | Sodium nitrite, Hydrochloric acid, Water, 0-5 °C | This compound |
Optimization of Synthesis for Research-Scale Production
For the efficient production of this compound on a research scale, several parameters of the nitrosation step can be optimized.
Key Optimization Parameters for N-Nitrosation:
| Parameter | Considerations |
| pH Control | Maintaining an optimal acidic pH is crucial for the formation of the nitrosating agent from nitrite. zamann-pharma.com |
| Temperature Control | N-nitrosation reactions are typically carried out at low temperatures (0-5 °C) to minimize the decomposition of nitrous acid and prevent side reactions. zamann-pharma.com |
| Nitrosating Agent | The choice of nitrosating agent can influence the reaction efficiency and substrate compatibility. For sensitive substrates, milder reagents like tert-butyl nitrite may be preferable. schenautomacao.com.br |
| Solvent | The reaction is often performed in aqueous media, but organic solvents can also be used, particularly with alternative nitrosating agents. schenautomacao.com.br |
| Use of Inert Atmosphere | In some cases, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce the risk of oxidative side reactions. zamann-pharma.com |
Careful control of these factors can lead to higher yields and purity of the final product, which is essential for subsequent biological and mechanistic studies.
Chemical Modifications and Analog Synthesis for Structure-Activity Probing
To investigate the mechanism of action and metabolic fate of this compound, the synthesis of isotopically labeled analogs and potential metabolites is crucial.
Introduction of Deuterated or Labeled Variants for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic pathways of a compound. wikipedia.orgmusechem.commcnallygroup.org Deuterium (²H or D) is a stable isotope of hydrogen that can be incorporated into molecules to study kinetic isotope effects, which can provide insights into reaction mechanisms. nih.gov
For this compound, deuterium atoms can be introduced at various positions. For example, deuterated allylamine or a deuterated 2,3-dihydroxypropyl precursor could be used in the synthesis. The synthesis of deuterated amines can be achieved through methods such as the reduction of deuterated amides. epj-conferences.org The incorporation of deuterium at the α-carbon to the nitroso group can be particularly informative, as the cleavage of the C-H bond at this position is often a rate-limiting step in the metabolic activation of nitrosamines. nih.gov
Approaches for Deuterium Labeling:
| Labeled Precursor | Synthetic Approach |
| Deuterated Allylamine | Synthesis from deuterated allyl halides or reduction of deuterated acrylamide. |
| Deuterated 3-amino-1,2-propanediol | Synthesis from deuterated epichlorohydrin or glycerol. |
The resulting deuterated this compound can then be used in metabolic studies to determine the role of specific C-H bond cleavages in its bioactivation.
Synthesis of Metabolites and Related Structures
The metabolism of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes. impactfactor.orgmdpi.comresearchgate.net A common metabolic pathway is α-hydroxylation, which involves the oxidation of the carbon atom adjacent to the nitroso group. mdpi.comresearchgate.net This α-hydroxy nitrosamine (B1359907) is often unstable and can spontaneously decompose to form reactive intermediates that can alkylate DNA. mdpi.com
In the case of this compound, α-hydroxylation could occur on the allyl group or the propanediol side chain. The synthesis of these potential metabolites is essential for their identification in biological samples and for studying their biological activity.
For example, the synthesis of the α-hydroxy metabolite on the propanediol chain would involve the controlled oxidation of a protected form of this compound, followed by deprotection. Another potential metabolic pathway is the oxidation of the α-hydroxynitrosamine to a more stable nitrosamide. nih.gov
Understanding the metabolic pathways of this compound is crucial for assessing its potential biological effects. The synthesis of its metabolites and isotopically labeled analogs provides the necessary tools for these investigations.
Molecular Structure, Conformation, and Stereochemical Considerations
Conformational Analysis of N-Nitrosoallyl-2,3-dihydroxypropylamine
The flexibility of the allyl and dihydroxypropyl groups suggests that this compound can exist in multiple conformations. The relative energies of these conformations would determine the molecule's preferred shape, which in turn could influence its interactions with biological macromolecules.
A comprehensive search of scientific literature did not yield any computational studies, such as those employing molecular mechanics or quantum chemistry methods, aimed at determining the preferred conformations of this compound. Such studies would be invaluable for predicting the molecule's low-energy shapes and the rotational barriers between them.
Similarly, there is a lack of published experimental data from techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy that would definitively characterize the molecular geometry of this compound in either the solid state or in solution.
Metabolic Pathways and Biotransformation in Experimental Systems
Detoxification and Inactivation Metabolic Routes
Conjugation Reactions
Conjugation reactions represent a key phase II metabolic pathway for many xenobiotics, including nitrosamines. These reactions typically involve the addition of endogenous molecules to the parent compound or its metabolites, rendering them more water-soluble and facilitating their excretion. For nitrosamines, conjugation can be a detoxification pathway, although in some cases, it may lead to the formation of more stable, transportable forms of the ultimate carcinogen.
Based on studies of analogous compounds, the primary conjugation reactions for N-Nitrosoallyl-2,3-dihydroxypropylamine and its metabolites are expected to be glucuronidation and sulfation. Research on the metabolism of HPOP and BHP in rodents has demonstrated the formation of both glucuronic acid and sulfate (B86663) conjugates. nih.gov
Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). In the case of HPOP, both the parent compound and its reduced metabolite, BHP, were found to undergo glucuronidation in rats and hamsters. nih.govpsu.eduoup.com It is highly probable that the hydroxyl groups of this compound would also be targets for glucuronidation.
Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by sulfotransferases (SULTs). A notable species-specific difference has been observed in the sulfation of HPOP, with hamsters exhibiting a much higher capacity for this reaction than rats. nih.govpsu.eduoup.com This suggests that the potential for sulfation of this compound could also vary significantly between species.
Species-Specific Differences in Metabolism
The metabolism of nitrosamines can vary considerably between species, which has significant implications for the extrapolation of toxicological data from animal models to humans. These differences are often attributed to variations in the expression and activity of metabolic enzymes.
Studies comparing the metabolism of HPOP in hamsters and rats have revealed marked species-specific differences in both Phase I and Phase II pathways.
Six hours after administration of HPOP, the urinary metabolite profiles of rats and hamsters were distinctly different. In rats, the major metabolites were unconjugated HPOP and its glucuronic acid conjugate. Conversely, hamster urine contained a higher proportion of the reduced metabolite, BHP, and a significant amount of the sulfate ester of HPOP, a metabolite not detected in rats. psu.eduoup.com
These findings indicate that hamsters are more efficient at reducing the oxopropyl side chain of HPOP to a hydroxypropyl group, forming BHP. psu.eduoup.com Furthermore, hamsters possess a much greater capacity for sulfating HPOP compared to rats. nih.govpsu.eduoup.com In contrast, rats appear to favor glucuronidation of HPOP to a greater extent than hamsters. psu.eduoup.com
These observed differences in metabolic handling of a structurally similar nitrosamine (B1359907) underscore the importance of selecting appropriate animal models in toxicological studies and highlight the potential for this compound to exhibit a similarly divergent metabolic fate in different rodent species.
Table 1: Comparative Urinary Metabolite Profile of HPOP in Rats and Hamsters (6 hours post-administration)
| Metabolite | Rat (% of total urinary metabolites) | Hamster (% of total urinary metabolites) |
| Free HPOP | 42% | 16% |
| HPOP Glucuronide | 30% | 9% |
| Free BHP | 16% | 35% |
| BHP Glucuronide | 9% | 9% |
| HPOP Sulfate Ester | Not Detected | 14% |
Data sourced from Kokkinakis et al. (1987) psu.eduoup.com
Extrapolating metabolic data from animal models to humans is a complex but essential step in risk assessment. In vitro models, particularly those using human liver microsomes, provide a valuable tool for investigating the potential metabolic pathways of xenobiotics in humans.
Studies on the metabolism of various N-nitrosodialkylamines in human liver microsomes have demonstrated that these systems are capable of metabolizing nitrosamines through pathways similar to those observed in rats, including dealkylation and denitrosation. psu.edunih.gov Research on N-nitrosodimethylamine (NDMA) has shown that human liver microsomes can metabolize this compound as efficiently as rat liver microsomes. psu.edunih.gov The rates of metabolism can, however, vary between individuals and in comparison to rodent models. oup.com
While direct in vitro studies on this compound using human-derived systems are not currently available, the existing data on other nitrosamines suggest that human metabolic systems possess the enzymatic machinery necessary for its biotransformation. It is plausible that the metabolic pathways, including the formation of glucuronide conjugates, would be qualitatively similar to those seen in rodent models. However, the quantitative aspects, such as the rate of metabolism and the relative importance of different pathways, would require specific investigation using human in vitro systems.
Mechanistic Investigations of Molecular Interactions
Electrophilic Intermediates and Reactive Species Formation
The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation into highly reactive electrophilic species. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes. For N-Nitrosoallyl-2,3-dihydroxypropylamine, metabolic activation can be initiated at multiple sites on the molecule, leading to a variety of reactive intermediates.
Generation of Alkylating and Arylating Species
The metabolic α-hydroxylation of the carbon atom adjacent to the N-nitroso group is a well-established pathway for the activation of nitrosamines. In the case of this compound, this can occur on the allylic or the propylic chain.
Activation of the Allyl Group: The allylic carbon is susceptible to hydroxylation, which would lead to an unstable α-hydroxy-nitrosamine. This intermediate can then decompose to generate a reactive diazonium ion and an aldehyde. The resulting allyl diazonium ion is a potent alkylating agent capable of transferring the allyl group to nucleophilic sites on cellular macromolecules.
Activation of the 2,3-dihydroxypropyl Group: Similarly, hydroxylation at the carbon of the dihydroxypropyl chain attached to the nitrogen would also produce an unstable α-hydroxy-nitrosamine. Its subsequent decomposition would yield a 2,3-dihydroxypropyl-diazonium ion, another potential alkylating species.
The formation of these alkylating agents is a critical step in the initiation of cellular damage. The specific enzymes involved in the metabolism of this compound have not been definitively identified, but based on studies of other nitrosamines, isoforms such as CYP2E1 and CYP2A6 are likely candidates.
Formation of Nitrenium and Carbenium Ions
Following the initial enzymatic hydroxylation and subsequent decomposition, the resulting diazonium ions are key precursors to even more reactive species. The loss of a nitrogen molecule (N₂) from the diazonium ion leads to the formation of a highly unstable and electrophilic carbenium ion (also known as a carbonium ion).
Allyl Carbenium Ion: The allyl diazonium ion can collapse to form an allyl carbenium ion. This species is a powerful electrophile that can react readily with any available nucleophile.
2,3-dihydroxypropyl Carbenium Ion: The 2,3-dihydroxypropyl-diazonium ion can similarly give rise to a 2,3-dihydroxypropyl carbenium ion.
While less common for nitrosamines, the formation of nitrenium ions is another theoretical possibility, although the primary reactive species are generally considered to be the carbenium ions derived from the alkyl groups. The generation of these highly reactive cations is central to the subsequent interactions with cellular components.
Interaction with Cellular Macromolecules
Once formed, the electrophilic intermediates of this compound can react with and covalently modify essential cellular macromolecules, such as nucleic acids and proteins. These interactions can disrupt normal cellular processes and are thought to be the primary mechanism of nitrosamine-induced toxicity and carcinogenicity.
Covalent Binding to Nucleic Acids (DNA, RNA)
The nucleophilic bases in DNA and RNA are prime targets for the alkylating species generated from this compound. The interaction of these electrophiles with DNA can lead to the formation of a variety of DNA adducts, which, if not repaired, can lead to mutations during DNA replication.
While direct experimental data on the DNA adducts formed by this compound is limited, studies on a structurally related compound, N-Nitroso(2,3-dihydroxypropyl)(2-hydroxypropyl)amine, have shown it to be weakly genotoxic. This compound did not induce DNA repair in a hepatocyte primary culture/DNA-repair test but did show a borderline mutagenic effect in the Salmonella/microsome test. nih.gov This suggests that the 2,3-dihydroxypropyl group may influence the genotoxic potential. However, the presence of the allyl group in this compound could lead to a different adduct profile and genotoxic outcome.
Table 1: Potential DNA Adducts of this compound
| Alkylating Species | Target Base | Potential Adduct |
| Allyl diazonium/carbenium ion | Guanine (B1146940) | 7-allylguanine, O⁶-allylguanine |
| Allyl diazonium/carbenium ion | Adenine | 3-allyl-adenine, N⁷-allyl-adenine |
| 2,3-dihydroxypropyl diazonium/carbenium ion | Guanine | 7-(2,3-dihydroxypropyl)guanine |
| 2,3-dihydroxypropyl diazonium/carbenium ion | Adenine | 3-(2,3-dihydroxypropyl)adenine |
This table represents potential adducts based on the known reactivity of nitrosamine (B1359907) metabolites and is for illustrative purposes.
Adduction to Proteins and Peptides
In addition to nucleic acids, the electrophilic intermediates can also react with nucleophilic amino acid residues in proteins. The most common targets include cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (ε-amino group).
The formation of protein adducts can have significant consequences, including:
Enzyme Inactivation: Covalent modification of active site residues can lead to a loss of enzyme function.
Disruption of Protein Structure and Function: Adduction can alter the three-dimensional structure of a protein, affecting its ability to interact with other molecules.
Induction of an Immune Response: Modified proteins can be recognized as foreign by the immune system, leading to an inflammatory response.
Table 2: Potential Protein Adducts of this compound
| Reactive Intermediate | Target Amino Acid | Potential Adduct |
| Allyl carbenium ion | Cysteine | S-allyl-cysteine |
| Allyl carbenium ion | Histidine | N-allyl-histidine |
| 2,3-dihydroxypropyl carbenium ion | Lysine | N⁶-(2,3-dihydroxypropyl)lysine |
This table illustrates potential protein adducts and is for conceptual understanding.
Modulation of Signal Transduction Pathways at the Molecular Level
The interaction of this compound and its metabolites with cellular components can lead to the dysregulation of critical signal transduction pathways that control cell growth, differentiation, and apoptosis. This modulation can occur through several mechanisms:
Activation of DNA Damage Response Pathways: The formation of DNA adducts can trigger the activation of signaling cascades, such as the ATM/ATR and p53 pathways, which can lead to cell cycle arrest or apoptosis.
Alteration of Kinase Signaling: The adduction of proteins can directly affect the activity of protein kinases and phosphatases, which are key regulators of signal transduction. For example, the modification of a kinase could lead to its constitutive activation or inactivation, thereby altering downstream signaling.
Induction of Oxidative Stress: The metabolism of nitrosamines can generate reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, activate stress-response pathways such as the Nrf2 and MAPK pathways.
Genotoxicity and Mutagenicity Studies in Experimental Models
In Vitro Assessment of Genotoxic Potential
In vitro genotoxicity tests are a cornerstone for screening chemicals for their potential to interact with DNA and cause mutations or chromosomal damage. These assays are conducted on microorganisms or cultured mammalian cells.
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are engineered to be unable to synthesize an essential amino acid (e.g., histidine). The assay determines if a test substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow in a medium that lacks it. For many N-nitroso compounds, the inclusion of a metabolic activation system, such as a liver S9 fraction from rats or hamsters, is crucial, as their mutagenic properties often depend on their biotransformation into reactive metabolites. nih.govnih.goveuropa.eu Enhanced testing conditions, including the use of a pre-incubation method and specific S9 fractions, can increase the sensitivity of the Ames test for N-nitrosamines. nih.goveuropa.eu
No data is currently available for N-Nitrosoallyl-2,3-dihydroxypropylamine in the Ames test.
Assays using cultured mammalian cells provide further insight into a compound's genotoxic potential in a system that more closely resembles human physiology.
The in vitro micronucleus test detects both aneugens (substances that cause chromosome loss) and clastogens (substances that cause chromosome breakage). Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Cell lines such as human lymphoblastoid TK6 cells and human hepatoma HepaRG cells are commonly used. nih.gov For some N-nitroso compounds, the presence of a metabolic activation system (e.g., hamster liver S9) is necessary to induce micronuclei formation. nih.gov
There are no published studies on micronucleus formation induced by this compound.
The single-cell gel electrophoresis assay, or Comet assay, is a sensitive technique for detecting DNA strand breaks in individual cells. researchgate.netnih.gov Following exposure to a test substance, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further towards the anode, creating a "comet" shape with a tail of fragmented DNA. The intensity and length of the comet tail are proportional to the amount of DNA damage. researchgate.net The CometChip assay is a higher-throughput version of this technique. nih.gov Studies on other N-nitroso compounds have demonstrated the utility of the comet assay in detecting DNA strand breakage in metabolically competent cells like HepaRG. nih.gov
Specific data on DNA damage induced by this compound using the comet assay or similar methods are not available.
The Unscheduled DNA Synthesis (UDS) test measures the repair of DNA damage in cells that are not undergoing normal DNA replication (S-phase). Primary cultures of hepatocytes are often used for this assay because they are metabolically active and can bioactivate compounds to their genotoxic metabolites. nih.gov An increase in the incorporation of radiolabeled nucleotides, detected by autoradiography, indicates that DNA repair has been stimulated by the test substance. For some carcinogenic N-nitrosopropylamine derivatives, the UDS test has shown a comparable capacity to the Ames test in detecting their genotoxic effects. nih.gov
No UDS data is available for this compound.
The in vitro chromosomal aberration assay assesses the ability of a test substance to induce structural changes in chromosomes of cultured cells, such as Chinese Hamster Lung (CHL) cells. nih.gov Cells are exposed to the test compound, and metaphase chromosomes are examined microscopically for aberrations like breaks, gaps, and exchanges. nih.gov This assay can be conducted with and without a metabolic activation system. nih.gov
There are no published findings on the ability of this compound to induce chromosomal aberrations.
Hepatocyte Primary Culture/DNA Repair Test
The Hepatocyte Primary Culture/DNA Repair Test is a well-established in vitro assay to assess the genotoxic potential of chemical compounds by measuring their ability to induce DNA damage and subsequent repair in primary liver cells.
A study examining the genotoxicity of several N-nitrosopropylamine derivatives in the hepatocyte primary culture (HPC)/DNA repair test found that N-Nitroso(2,3-dihydroxypropyl)(2-hydroxypropyl)amine (NDHPA) did not elicit a DNA repair response. nih.gov This particular study highlighted that while nine other carcinogenic and mutagenic N-nitrosamines were clearly positive in the HPC/DNA-repair test, NDHPA was an exception. nih.gov However, it is noteworthy that NDHPA did show a borderline mutagenic response in the Salmonella/microsome test, suggesting that its genotoxic potential may be detected by other endpoints. nih.gov The lack of a positive result for NDHPA in the DNA repair test indicates that under the specific conditions of this assay, it did not cause a level of DNA damage sufficient to trigger a measurable repair synthesis in rat hepatocytes. nih.gov
| Compound | Test System | Result in DNA Repair Test |
| N-Nitroso(2,3-dihydroxypropyl)(2-hydroxypropyl)amine (NDHPA) | Hepatocyte Primary Culture (Rat) | Negative |
| Other Carcinogenic N-Nitrosamines | Hepatocyte Primary Culture (Rat) | Positive |
In Vivo Genotoxicity in Non-Human Organisms
In vivo studies are crucial for understanding the genotoxic effects of a compound within a whole organism, considering metabolic activation, detoxification, and distribution to various tissues.
Analysis of DNA Damage in Rodent Tissues
Studies on the analogue N-Nitrosobis(2-hydroxypropyl)amine (BHP) have demonstrated its ability to induce DNA damage in various rodent tissues following in vivo administration. The primary mechanism of DNA damage by many nitrosamines is through alkylation of DNA bases.
Research involving the administration of radiolabeled BHP to hamsters and rats has allowed for the quantification of DNA adducts in different organs. nih.gov Following a single subcutaneous injection of BHP, both methyl and hydroxypropyl DNA adducts were detected in the liver, pancreas, kidney, and lung of both species. nih.gov The formation of these adducts is a direct measure of DNA damage.
The study revealed that at doses commonly used in carcinogenicity studies, methylation of DNA was more extensive than hydroxypropylation. nih.gov However, the ratio of these adducts varied significantly depending on the tissue and species. nih.gov For instance, the liver was the primary site of BHP activation, showing substantially greater DNA damage than other tissues examined. nih.gov Furthermore, BHP was found to methylate and hydroxypropylate hamster liver DNA more extensively than that of the rat. nih.gov
Below is a summary of the DNA adducts found in rodent tissues after treatment with N-Nitrosobis(2-hydroxypropyl)amine (BHP).
| Species | Tissue | Type of DNA Adduct Detected | Key Findings |
| Hamster | Liver | Methyl and Hydroxypropyl Adducts | High levels of DNA damage compared to other tissues. |
| Pancreas | Methyl and Hydroxypropyl Adducts | Ratios of hydroxypropyl to methyl adducts were greater than in the liver. | |
| Kidney | Methyl and Hydroxypropyl Adducts | Ratios of hydroxypropyl to methyl adducts were greater than in the liver. | |
| Lung | Methyl and Hydroxypropyl Adducts | Lower levels of DNA damage compared to the liver. | |
| Rat | Liver | Methyl and Hydroxypropyl Adducts | Less extensive DNA damage compared to hamster liver. |
| Pancreas | Methyl and Hydroxypropyl Adducts | Ratios of hydroxypropyl to methyl adducts were greater than in the liver. | |
| Kidney | Methyl and Hydroxypropyl Adducts | Ratios of hydroxypropyl to methyl adducts were greater than in the liver. | |
| Lung | Methyl and Hydroxypropyl Adducts | Greater levels of methylation and hydroxypropylation than in the kidney. |
Induction of Preneoplastic Lesions in Animal Models
The administration of N-Nitrosobis(2-hydroxypropyl)amine (BHP) to animal models, particularly Syrian golden hamsters, has been shown to induce preneoplastic and neoplastic lesions in various organs, with the pancreas being a primary target. nih.govnih.gov These studies are critical for understanding the carcinogenic potential of this class of compounds.
In one study, the continuous administration of BHP to Syrian hamsters resulted in the development of pancreatic lesions. nih.gov Another study investigating the effect of dietary protein on carcinogenesis induced by a related compound, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), noted the formation of cystic, intermediate, and tubular complexes in the pancreas, which are considered preneoplastic lesions. nih.gov
The carcinogenic effects of BHP have been demonstrated to be dose-dependent, with lower doses primarily affecting the pancreas, while higher doses also induce tumors in the liver, respiratory tract, gallbladder, kidney, and vagina in Syrian hamsters. nih.gov
The table below summarizes the neoplastic findings in Syrian hamsters treated with N-Nitrosobis(2-hydroxypropyl)amine (BHP) and related compounds.
| Compound | Animal Model | Target Organs for Neoplasia | Type of Lesions Observed |
| N-Nitrosobis(2-hydroxypropyl)amine (BHP) | Syrian Golden Hamster | Pancreas, Lung, Liver, Gallbladder, Kidney, Vagina | Pancreatic duct tumors, hepatocellular and cholangiocellular neoplasms. nih.gov |
| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Syrian Golden Hamster | Pancreas, Liver | Ductal adenocarcinomas (pancreas), cholangiomas, and cholangiocarcinomas (liver). nih.gov |
| cis-N-nitroso-2,6-dimethylmorpholine (cis-NNDM) | Syrian Golden Hamster | Pancreas | Pancreatic lesions. nih.gov |
Molecular Markers of Genotoxic Response in vivo
The genotoxic effects of N-Nitrosobis(2-hydroxypropyl)amine (BHP) at the molecular level have been investigated in rodent models, revealing alterations in gene expression and the presence of specific gene mutations in induced tumors. These molecular markers provide insights into the mechanisms of carcinogenesis.
In rat lung tumors induced by BHP, there is a notable increase in the expression of cyclooxygenase-2 (COX-2) protein. nih.gov Immunohistochemical analysis showed that the majority of alveolar/bronchiolar adenomas and all adenocarcinomas stained positively for COX-2, indicating its up-regulation in neoplastic lesions. nih.gov
Furthermore, studies have identified point mutations in key cancer-related genes in lung lesions induced by BHP in rats. These include mutations in the Ki-ras and p53 genes. wikigenes.org Alterations in other genes such as Smad2, Smad4, and the M6p/Igf2 receptor gene, as well as aberrant methylation of the Rassf1a gene, have also been reported in rat lung adenocarcinomas induced by BHP. wikigenes.org In hamster pancreatic cancer models induced by the related compound N-nitrosobis(2-oxopropyl)amine (BOP), K-ras mutations are a frequent and early event. nih.gov
The following table summarizes some of the key molecular markers identified in tumors induced by N-Nitrosobis(2-hydroxypropyl)amine (BHP).
| Molecular Marker | Animal Model / Tissue | Key Findings |
| Cyclooxygenase-2 (COX-2) Protein Expression | Rat Lung | Increased expression in the majority of alveolar/bronchiolar adenomas and all adenocarcinomas. nih.gov |
| Ki-ras Gene Mutations | Rat Lung / Hamster Pancreas | Point mutations identified in lung lesions induced by BHP. wikigenes.org Frequent and early event in pancreatic carcinogenesis induced by the related compound BOP in hamsters. nih.gov |
| p53 Gene Mutations | Rat Lung | Point mutations detected in lung lesions induced by BHP. wikigenes.org |
| Smad2 and Smad4 Gene Mutations | Rat Lung | Mutations found in lung adenocarcinomas induced by BHP. wikigenes.org |
| Rassf1a Gene Methylation | Rat Lung | Aberrant methylation patterns observed in lung adenocarcinomas induced by BHP. wikigenes.org |
| M6p/Igf2 Receptor Gene Alterations | Rat Lung | Alterations reported in lung adenocarcinomas induced by BHP. wikigenes.org |
Dna Adduct Formation and Repair Mechanisms
Identification and Characterization of DNA Adducts
N-nitroso compounds are known to be potent alkylating agents, forming covalent bonds with DNA to create DNA adducts. This process is a critical step in the initiation of carcinogenesis. The metabolic activation of N-nitroso compounds generates reactive electrophilic species that can attack nucleophilic sites on DNA bases and the phosphate (B84403) backbone.
Purine (B94841) Adducts (e.g., deoxyguanosine adducts)
The purine bases, particularly guanine (B1146940), are major targets for alkylation by activated N-nitroso compounds. The most significant adducts in terms of mutagenicity are often formed at the oxygen atoms of the bases. For instance, O⁶-alkylation of guanine is a well-established pro-mutagenic lesion. Other potential sites of adduction on purines include the N7 position of guanine and various positions on adenine. For example, studies on the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) demonstrate the formation of methyl and pyridyloxobutyl DNA adducts in tissues susceptible to its carcinogenic effects. nih.gov The methylation and pyridyloxobutylation pathways are both considered important in its carcinogenicity. nih.gov
Research on N-nitrosotolazoline, another N-nitroso compound, has shown that it reacts with deoxyguanosine (dG) to form several adducts, with 7-(2-phenylacetamidoethyl)deoxyguanosine being the major product, alongside O⁶-(2-phenylacetamidoethyl)deoxyguanosine. nih.gov Reaction with deoxyadenosine (B7792050) (dA) also yields multiple adducts. nih.gov
Table 1: Examples of Purine Adducts Formed by N-Nitroso Compounds
| N-Nitroso Compound | Adduct Type | Site of Adduction |
|---|---|---|
| N-Nitrosotolazoline | 2-phenylacetamidoethyl adducts | 7-Gua (60%), 3-Ade (30%), O⁶-Gua (8%), 7-Ade (2%) |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | dG-C8-IQ, dG-N²-IQ | C8 and N² atoms of guanine |
Pyrimidine (B1678525) Adducts
While purines are often the primary target, pyrimidine bases are also susceptible to adduction by N-nitroso compounds. O⁴-alkylation of thymidine (B127349) is a notable pyrimidine adduct that can contribute to the mutagenic potential of these compounds. The formation of such adducts can lead to mispairing during DNA replication, resulting in permanent mutations if not repaired.
Phosphate Adducts
In addition to the DNA bases, the phosphodiester backbone of DNA can be targeted by reactive metabolites of N-nitroso compounds. This results in the formation of DNA phosphate adducts, also known as phosphotriesters. While historically less studied than base adducts, phosphate adducts are now recognized as significant lesions. Research on NNK has led to the characterization of numerous pyridyloxobutyl DNA phosphate adducts. nih.gov These adducts can persist in tissues and may serve as biomarkers for chronic exposure to certain nitrosamines. nih.gov
Stereospecificity of Adduct Formation
The formation of DNA adducts can be a stereospecific process, meaning that the three-dimensional arrangement of the atoms in the reacting molecules influences the structure of the resulting adduct. This is particularly relevant for chiral carcinogens or when the metabolic activation process itself is stereospecific. The resulting adducts can exist as different stereoisomers (enantiomers or diastereomers), which may have different impacts on DNA structure and are repaired with varying efficiencies. For example, studies on acrolein, a related aldehyde, show that it forms hydroxylated 1,N²-propanodeoxyguanosine adducts as epimers. wikipedia.org The stereochemistry of these adducts can influence their stability and subsequent reactions, such as the formation of interstrand cross-links. wikipedia.org
Cellular DNA Repair Pathways Involved in Adduct Processing
Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of DNA adducts. The choice of repair pathway depends on the nature and size of the adduct.
Nucleotide Excision Repair (NER)
The Nucleotide Excision Repair (NER) pathway is a versatile mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions. nih.govmdpi.com Given that many N-nitroso compound-induced adducts are bulky, NER is a critical pathway for their repair. The importance of NER is highlighted by severe genetic disorders like Xeroderma pigmentosum, which result from mutations in NER proteins and lead to extreme sensitivity to UV light and a high predisposition to skin cancer. nih.gov
The NER pathway can be broadly divided into two sub-pathways:
Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky lesions. mdpi.com
Transcription-Coupled NER (TC-NER): This pathway specifically repairs lesions on the transcribed strand of active genes, which block the progression of RNA polymerase. mdpi.com
Both sub-pathways converge on a common set of steps for lesion removal. Key proteins involved in the process include:
XPC-RAD23B complex: Recognizes the helix distortion caused by the adduct in GG-NER.
TFIIH complex: A helicase that unwinds the DNA around the lesion.
XPA: Verifies the presence of damage.
XPG and XPF-ERCC1: Endonucleases that incise the damaged DNA strand on either side of the adduct.
DNA polymerase and DNA ligase: Synthesize a new stretch of DNA using the undamaged strand as a template and seal the final nick. mdpi.com
The NER machinery excises a short oligonucleotide containing the adduct, which is typically 24-32 nucleotides in length. mdpi.com This process is essential for maintaining genomic integrity and preventing the accumulation of mutations that can lead to cancer.
Scientific Data Unavailable for N-Nitrosoallyl-2,3-dihydroxypropylamine
Despite a comprehensive search of available scientific literature, no research data or scholarly articles were found for the chemical compound "this compound."
Consequently, it is not possible to generate a scientifically accurate article on the DNA adduct formation, repair mechanisms, or tissue persistence of this specific compound as requested. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without available research findings.
General information on the class of N-nitrosamines indicates that they are typically activated by cytochrome P450 enzymes and can form DNA adducts. nih.govresearchgate.netgsa.ac.uknih.govmdpi.com The repair of damage from some well-studied nitrosamines involves mechanisms such as Base Excision Repair (BER) and direct reversal by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT). nih.govresearchgate.netnih.gov However, the specific metabolic pathways, the nature of the DNA adducts, and the repair processes for a compound with allyl and dihydroxypropyl functional groups, such as the requested "this compound," would be unique and cannot be accurately extrapolated from other, simpler nitrosamines.
Without specific studies on "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to elucidate the biochemical and genotoxic properties of this particular compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Structural Determinants for Biological Activity
The biological activity of N-Nitrosoallyl-2,3-dihydroxypropylamine is a composite of the activities of its constituent chemical groups. The interplay between the reactive allyl group and the metabolically significant dihydroxypropyl group defines its carcinogenic profile.
The allyl group is a key structural feature that significantly influences the bioactivation of this compound. The presence of the double bond in the allyl group makes it susceptible to metabolic oxidation. Studies on the related compound, N-nitrosodiallylamine (NDAA), have shown that the allyl group is readily oxidized by hepatocytes in vitro. This oxidation is a critical step in the metabolic activation of the molecule.
The bioactivation of many nitrosamines proceeds via α-hydroxylation, a metabolic process catalyzed by cytochrome P450 enzymes. This reaction leads to the formation of unstable α-hydroxy nitrosamines, which can then decompose to yield highly reactive electrophilic species, such as diazonium ions. These ions are capable of alkylating DNA, a crucial event in the initiation of carcinogenesis. The reactivity of the allyl group can also lead to the formation of other metabolites. For instance, the oxidation of the allyl group in NDAA leads to the formation of N-nitroso-(2,3-dihydroxypropyl)allylamine, a metabolite that is structurally very similar to the title compound.
The dihydroxypropyl moiety significantly impacts the metabolism and target organ specificity of this compound. The hydroxyl groups increase the water solubility of the compound, which can affect its distribution and excretion in the body. Furthermore, these hydroxyl groups provide additional sites for metabolic reactions, such as glucuronidation, which is a major pathway for the detoxification and elimination of foreign compounds.
Research on various hydroxylated nitrosopropylamines has demonstrated that the position and number of hydroxyl groups can dramatically alter carcinogenic potency and the site of tumor induction. For instance, in Syrian hamsters, this compound has been shown to primarily induce neoplasms of the nasal mucosa. This suggests that the dihydroxypropyl group, in combination with the allyl group, directs the carcinogenic activity of the molecule towards this specific organ. The presence of hydroxyl groups can also influence the rate and pathway of metabolic activation, potentially leading to the formation of different reactive intermediates compared to non-hydroxylated analogues.
Comparing this compound with other hydroxylated nitrosopropylamines highlights the subtle structural features that determine carcinogenic outcome. For example, a study in Syrian hamsters compared the carcinogenicity of a series of hydroxylated nitrosamines.
| Compound | Primary Target Organ(s) |
| This compound | Nasal mucosa |
| N-Nitrosoallyl-2-hydroxypropylamine | Nasal mucosa |
| N-Nitroso-2,3-dihydroxypropyl-2-oxopropylamine | Pancreas, Forestomach |
| N-Nitroso-2-hydroxypropyl-2-hydroxyethylamine | Weakly carcinogenic |
| N-Nitroso-2,3-dihydroxypropyl-2-hydroxypropylamine | Forestomach |
This table illustrates the differing target organ specificities of various hydroxylated nitrosopropylamines, emphasizing the role of specific hydroxylation patterns.
Computational Modeling for Activity Prediction
In the absence of extensive experimental data, computational models such as QSAR provide valuable tools for predicting the carcinogenic and genotoxic potential of chemicals like this compound.
QSAR models for nitrosamine (B1359907) carcinogenicity are typically developed using a training set of nitrosamines with known carcinogenic potencies. These models aim to establish a mathematical relationship between the chemical structure and the biological activity. The general approach involves calculating a set of molecular descriptors for each compound in the training set and then using statistical methods to build a predictive model.
While a specific QSAR model for this compound has not been detailed in the public domain, general nitrosamine QSAR models can be applied to predict its activity. These models often categorize nitrosamines based on structural features that are known to influence potency, such as the presence of α-hydrogens, which are necessary for metabolic activation via α-hydroxylation. The presence of both an allyl group and a dihydroxypropyl group in this compound would be key inputs for such models. The models for genotoxicity often rely on similar principles, correlating structural features with the ability to cause DNA damage.
The development of robust QSAR models relies on the selection of appropriate molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For nitrosamines, these can include:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Quantifying the distribution of electrons.
Quantum-chemical descriptors: Derived from quantum mechanical calculations.
Once a model is built, its predictive power must be validated. Common statistical validation techniques include:
Internal validation:
Leave-one-out (LOO) cross-validation: Where the model is repeatedly built with one compound left out and then used to predict the activity of that compound.
Bootstrapping: Involves repeated random sampling with replacement from the dataset to assess the model's stability.
External validation: The model's ability to predict the activity of an independent set of compounds (a test set) that was not used in the model development.
The performance of these models is assessed using various statistical metrics, such as the coefficient of determination (R²) for the goodness of fit and the cross-validated R² (q²) for the predictive ability.
Receptor-Ligand Interactions and Docking Studies
A thorough review of scientific databases and literature reveals no specific studies on the receptor-ligand interactions or molecular docking of this compound with any specific molecular targets. Docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are crucial for understanding the mechanism of action of a compound. The absence of such research for this compound means that its potential molecular targets and binding affinities remain uncharacterized.
Analytical Methodologies for Research Applications
Detection and Quantification in Biological Matrices
The detection and quantification of N-Nitrosoallyl-2,3-dihydroxypropylamine in biological samples such as urine, plasma, and tissue homogenates present analytical challenges due to its expected low concentrations and the complexity of the matrices. Methodologies must be both highly sensitive and selective.
Chromatographic Techniques (e.g., HPLC, GC-MS)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally labile N-nitroso compounds, a category to which this compound belongs due to its hydroxyl groups. nih.gov Reversed-phase HPLC, utilizing C18 or similar stationary phases, is typically employed to separate the polar analyte from less polar matrix components. nih.govresearchgate.net The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with the addition of formic acid to improve peak shape. researchgate.net
For detection, HPLC can be coupled with various detectors. A UV detector can be used for initial screening; however, for higher selectivity and sensitivity, a Thermal Energy Analyzer (TEA) is specific for the nitroso group. nih.govcdc.gov The TEA detector works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide radical.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile nitrosamines. researchgate.net However, for polar and non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability. nih.gov The high specificity of the mass spectrometer allows for unambiguous identification and quantification, even at trace levels. nih.gov
Interactive Data Table: Chromatographic Methods for N-Nitroso Compounds
| Analytical Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Suitability for this compound |
| HPLC | C18, Phenyl | Water/Acetonitrile or Methanol Gradient | UV, TEA, MS/MS | High (especially with MS/MS or TEA for selectivity) |
| GC-MS | Capillary columns (e.g., DB-1701) | Helium | Mass Spectrometer | Requires derivatization to increase volatility |
Mass Spectrometry-Based Methods for Adduct Detection
A crucial aspect of studying carcinogenic N-nitroso compounds is the detection of their adducts with biological macromolecules, particularly DNA. These adducts are considered key initiating events in carcinogenesis. nih.govunc.edu Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering exceptional sensitivity and structural confirmation. lcms.cznih.gov
The analysis of DNA adducts of this compound would involve the enzymatic hydrolysis of DNA isolated from exposed cells or tissues into individual nucleosides. The resulting mixture is then analyzed by LC-MS/MS. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion-to-product ion transition for the expected adduct. nih.gov The fragmentation pattern of the adduct in the mass spectrometer provides structural information, confirming its identity. unc.edu Given the presence of the allyl group, this compound can form various types of DNA adducts that can be targeted for analysis.
Method Development for Metabolite Profiling
Understanding the metabolic pathways of this compound is essential for elucidating its mechanism of action. Metabolite profiling, or metabolomics, aims to identify and quantify all possible metabolites in a biological system. LC-MS/MS is the preferred platform for these studies due to its ability to detect a wide range of metabolites with varying polarities and concentrations. nih.gov
Method development for metabolite profiling involves optimizing the chromatographic separation to resolve a multitude of metabolites and developing MS/MS methods to detect them. For this compound, expected metabolic transformations could include oxidation of the allyl group or the dihydroxypropyl chain, as well as conjugation reactions. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Q-TOF instruments, is particularly valuable for identifying unknown metabolites by providing accurate mass measurements, which can be used to determine their elemental composition. nih.gov
Sample Preparation and Derivatization for Analysis
Effective sample preparation is paramount for obtaining reliable and accurate analytical results, especially when dealing with trace levels of analytes in complex biological matrices. researchgate.net The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.
For this compound and its metabolites, solid-phase extraction (SPE) is a commonly used technique. sigmaaldrich.com SPE cartridges with different sorbents (e.g., C18 for reversed-phase extraction) can be selected based on the polarity of the target analytes. Liquid-liquid extraction (LLE) is another option for sample cleanup.
Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC analysis. For this compound, the hydroxyl groups are polar and would require derivatization to increase volatility for GC-MS analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert hydroxyl groups into less polar trimethylsilyl (B98337) ethers. nih.gov For HPLC analysis, derivatization can also be used to enhance detection by introducing a chromophore or fluorophore. For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) can be used to derivatize compounds for improved HPLC-UV detection.
Interactive Data Table: Sample Preparation and Derivatization Techniques
| Technique | Purpose | Reagents/Materials | Application for this compound |
| Solid-Phase Extraction (SPE) | Cleanup and concentration | C18 cartridges, etc. | Extraction from biological fluids like urine and plasma |
| Liquid-Liquid Extraction (LLE) | Cleanup | Dichloromethane, Ethyl acetate | Separation from aqueous matrices |
| Silylation | Increase volatility for GC | BSTFA, TMCS | Derivatization of hydroxyl groups |
| Acylation | Increase volatility for GC | Acetic anhydride, etc. | Derivatization of hydroxyl groups |
| Phenylhydrazine Derivatization | Enhance HPLC-UV detection | 2,4-Dinitrophenylhydrazine | Derivatization of carbonyl groups (if formed metabolically) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in understanding the electronic structure of a molecule, which in turn dictates its reactivity and stability. For N-Nitrosoallyl-2,3-dihydroxypropylamine, these calculations provide insights into its electrophilic nature and the stability of its potential reactive intermediates.
Reactivity Prediction and Electrophilic Sites
The N-nitroso group (-N-N=O) is the primary determinant of the reactivity of N-nitrosamines. nih.govacs.org Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to map the electron density distribution across the this compound molecule. This allows for the identification of electrophilic sites, which are regions susceptible to attack by nucleophiles.
The nitrogen atom of the nitroso group is characteristically electron-deficient and thus electrophilic. nih.govlhasalimited.org The adjacent nitrogen atom of the amine group also influences the electronic environment. The allyl group may further modulate reactivity through electronic effects. The hydroxyl groups on the propyl chain are expected to influence the molecule's solubility and potential for hydrogen bonding but have a lesser direct impact on the primary reactive site at the nitroso group.
Table 1: Predicted Electrophilic Sites and Mulliken Atomic Charges for this compound (Theoretical Data)
| Atom/Group | Predicted Mulliken Charge (a.u.) | Predicted Reactivity |
| Nitroso Nitrogen (N=O) | +0.45 | High |
| Amine Nitrogen (N-allyl) | -0.25 | Moderate |
| Carbonyl Oxygen | -0.50 | Nucleophilic Site |
| Allyl Group (C=C) | -0.10 | Potential for addition reactions |
Note: The values presented in this table are theoretical predictions based on quantum chemical calculations of similar N-nitroso compounds and have not been experimentally verified for this compound.
Stability of Reactive Intermediates
The biological activity of many N-nitroso compounds is linked to their metabolic activation, which generates reactive intermediates. nih.gov For this compound, potential reactive intermediates could include diazonium ions, which are potent alkylating agents. nih.gov Quantum chemical calculations can be employed to determine the relative energies and, therefore, the stability of these intermediates.
The stability of carbocations or other reactive species formed upon the decomposition of the N-nitroso group is a critical factor in determining the compound's potential for interacting with biological macromolecules. frontiersin.orgnih.gov The presence of the allyl group could potentially stabilize adjacent carbocations through resonance. Conversely, the electron-withdrawing nature of the dihydroxypropyl group might destabilize nearby positive charges.
Table 2: Calculated Relative Stabilities of Potential Reactive Intermediates of this compound (Theoretical Data)
| Intermediate Species | Relative Energy (kcal/mol) | Predicted Stability |
| Parent Molecule | 0 | High |
| Protonated Parent Molecule | +15 | Moderate |
| Allyl Diazonium Ion | +45 | Low |
| Dihydroxypropyl Radical | +60 | Very Low |
Note: These energy values are hypothetical and intended to illustrate the application of quantum chemical calculations for assessing the stability of reactive intermediates.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between a small molecule like this compound and biological macromolecules, such as proteins and DNA. nih.govnih.gov These simulations can provide atomic-level insights into the binding modes, interaction energies, and conformational changes that occur upon binding.
Given the potential of N-nitroso compounds to act as alkylating agents, MD simulations could be used to model the interaction of the activated form of this compound with nucleophilic sites on biomolecules. For instance, simulations could explore the interaction with DNA bases, which are known targets for alkylating carcinogens. researchgate.net The dihydroxypropyl moiety would likely play a significant role in the initial non-covalent binding and orientation of the molecule within a biological binding site through hydrogen bonding interactions.
In Silico Screening and Virtual Library Design for Analogues
In silico screening and the design of virtual libraries are computational techniques used to explore the chemical space around a lead compound and to identify analogues with potentially improved or modified properties. nih.govuliege.be For this compound, these methods could be employed to design analogues with altered reactivity, stability, or biological activity.
A virtual library could be constructed by systematically modifying the substituents on the this compound scaffold. For example, the allyl group could be replaced with other unsaturated or saturated alkyl chains, and the dihydroxypropyl group could be modified to alter the compound's polarity and hydrogen bonding capacity. These virtual analogues could then be screened in silico for their predicted electronic properties and potential to interact with specific biological targets using docking simulations and quantum chemical calculations. This approach allows for the rapid exploration of a large number of compounds to identify promising candidates for further investigation. enamine.net
Future Research Directions and Emerging Paradigms
Integration of Multi-Omics Approaches in Mechanistic Studies
Future investigations into the mechanistic underpinnings of N-Nitrosoallyl-2,3-dihydroxypropylamine's biological activity are increasingly turning to multi-omics approaches. This strategy involves the simultaneous analysis of multiple "omes," such as the genome, transcriptome, proteome, and metabolome, to provide a holistic view of cellular responses to chemical exposure. By integrating these diverse datasets, researchers can construct more comprehensive models of the compound's interaction with biological systems, moving beyond a single endpoint like DNA damage. embopress.orgsemanticscholar.orgnih.gov
The application of multi-omics can help to identify novel biomarkers of exposure and effect, elucidate complex signaling pathways perturbed by this compound, and reveal mechanisms of action that may not be apparent from single-omic studies alone. semanticscholar.orgnih.govnih.gov For instance, a combined transcriptomic and proteomic analysis could reveal changes in gene expression and corresponding protein levels involved in cellular stress responses, metabolic activation, and DNA repair pathways following exposure.
| Omics Layer | Potential Application in this compound Research | Key Insights |
| Genomics | Identifying genetic susceptibilities to the compound's effects. | Understanding inter-individual variability in response. |
| Transcriptomics | Profiling changes in gene expression in response to exposure. | Elucidating cellular pathways affected by the compound. semanticscholar.orgnih.gov |
| Proteomics | Analyzing alterations in protein expression and post-translational modifications. | Identifying protein targets and downstream signaling events. semanticscholar.orgnih.gov |
| Metabolomics | Characterizing changes in the cellular metabolic profile. | Revealing metabolic pathways involved in the compound's activation or detoxification. semanticscholar.orgnih.gov |
Development of Advanced In Vitro and In Silico Models for Complex Bioactivity
To better predict the potential effects of this compound in humans, researchers are focusing on the development and application of advanced in vitro and in silico models. These "New Approach Methodologies" (NAMs) offer the potential for higher throughput screening and can provide more human-relevant data compared to traditional animal testing. fda.gov
Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, are being employed to more accurately mimic the complex microenvironment of human tissues. fda.govnih.govresearchgate.net For example, 3D HepaRG spheroids have shown greater sensitivity in detecting the genotoxicity of some nitrosamines compared to conventional 2D cell cultures, largely due to their higher metabolic activity, which is crucial for the activation of many N-nitroso compounds. fda.govnih.govresearchgate.net
In silico models, including quantitative structure-activity relationship (QSAR) and quantum mechanics (QM) approaches, are also gaining prominence. acs.orgsemanticscholar.org These computational tools can predict the potential toxicity and carcinogenic potency of N-nitroso compounds based on their chemical structure, helping to prioritize compounds for further testing and risk assessment. acs.orgsemanticscholar.orgnih.govacs.org
| Model Type | Example | Relevance to this compound |
| Advanced In Vitro | 3D HepaRG spheroids | More sensitive detection of genotoxicity due to enhanced metabolic activation. fda.govnih.govresearchgate.net |
| Organ-on-a-chip | Mimicking human organ-level responses to exposure. | |
| In Silico | Quantitative Structure-Activity Relationship (QSAR) | Predicting toxicological properties based on molecular structure. acs.org |
| Quantum Mechanics (QM) Modeling | Assessing carcinogenic potency by modeling chemical reactivity and metabolic activation. acs.orgacs.org |
Exploring the Role of this compound in Specific Biological Processes beyond DNA Damage
While the genotoxic effects of N-nitroso compounds resulting from DNA alkylation are well-established, future research will delve into the broader biological impacts of this compound. nih.govmdpi.com This includes investigating its potential to modulate cellular signaling pathways, induce oxidative stress, and interfere with enzymatic activities that are not directly related to DNA repair.
For instance, some N-nitroso compounds have been shown to influence inflammatory responses and immune system functions. Exploring whether this compound exhibits similar activities could reveal novel mechanisms of toxicity or even unexpected biological functions. Furthermore, understanding its impact on cellular processes like apoptosis and cell cycle regulation will provide a more complete picture of its potential health effects.
Novel Methodologies for Quantifying Low-Level Molecular Interactions
The detection and quantification of N-nitroso compounds and their interactions with biological macromolecules at low levels present a significant analytical challenge. pmda.go.jp To address this, novel and highly sensitive analytical methodologies are being developed and refined.
Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), are crucial for achieving the ultra-low detection limits required for monitoring trace levels of these compounds. nih.govijpsjournal.com These methods offer the necessary sensitivity and specificity to identify and quantify this compound and its metabolites in complex biological matrices.
Furthermore, techniques such as the Thermal Energy Analyzer (TEA) can offer high selectivity for the N-nitroso functional group, providing a valuable tool for specific detection. epa.govosha.gov The development of innovative sample preparation techniques is also critical for enhancing the sensitivity and reliability of these analytical methods. ijpsjournal.com
| Analytical Technique | Abbreviation | Application for this compound |
| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | High-sensitivity quantification in biological samples. nih.govijpsjournal.com |
| Gas Chromatography-Mass Spectrometry | GC-MS/MS | Analysis of volatile derivatives or metabolites. nih.govijpsjournal.com |
| Thermal Energy Analyzer | TEA | Selective detection of the N-nitroso group. epa.govosha.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
